molecular formula C6H7ClF3N3O2 B1528254 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1442093-18-6

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No. B1528254
CAS RN: 1442093-18-6
M. Wt: 245.59 g/mol
InChI Key: QOYDTUZVIYLKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (CF3) is a common functional group in organic chemistry, known for its high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known for its high electronegativity .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in pharmaceutical research. Its pyrazole moiety is present in various pharmacological agents, including tyrosine kinase inhibitors, antibiotics, antidepressants, analgesics, and anti-inflammatory drugs . The trifluoromethyl group can enhance the biological activity and metabolic stability of these drugs.

Anticancer Activity

Pyrazoles exhibit significant anticancer properties. The compound’s structure allows it to be used in the synthesis of molecules that can target specific pathways involved in cancer cell proliferation and survival .

Antiviral Applications

The pyrazole core of the compound is also found in antiviral drugs. It can be utilized to develop new medications that inhibit viral replication by targeting key proteins within the viral life cycle .

Antifungal and Antibacterial Properties

Research indicates that pyrazole derivatives have potent antifungal and antibacterial activities. This compound can serve as a precursor for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anti-Inflammatory and Antioxidant Uses

The anti-inflammatory and antioxidant activities of pyrazoles make them suitable for treating chronic inflammatory diseases. They can be modified to create drugs that reduce oxidative stress and inflammation in the body .

Central Nervous System (CNS) Regulation

Compounds with a pyrazole structure can play a role in regulating central inflammation. They may be used in therapies aimed at controlling brain inflammation processes, which are crucial in neurodegenerative diseases .

Diuretic and Antipsychotic Effects

Pyrazole derivatives are known to have diuretic and antipsychotic effects. This compound could be used to synthesize drugs that help in managing fluid retention or psychiatric conditions .

Gastrointestinal Therapeutics

The compound’s derivatives can act as H2-receptor agonists, which are useful in treating gastrointestinal disorders. They can stimulate acid secretion and are used in conditions like gastritis .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many bioactive compounds contain α-tertiary amines, which are key components .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Trifluoromethyl-containing compounds are of great interest in medicinal chemistry and other fields .

properties

IUPAC Name

2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14;/h1H,2,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYDTUZVIYLKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.